molecular formula C11H11F3N2O3 B1305696 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine CAS No. 62054-72-2

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B1305696
CAS No.: 62054-72-2
M. Wt: 276.21 g/mol
InChI Key: UNDXPKDBFOOQFC-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the nitrogen atom with a 2-nitro-4-(trifluoromethyl)phenyl group. This compound is notable for its electron-withdrawing substituents (nitro and trifluoromethyl groups), which confer unique physicochemical properties, including enhanced stability and reactivity in nucleophilic substitution or reduction reactions . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antitumor agents and kinase inhibitors .

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)8-1-2-9(10(7-8)16(17)18)15-3-5-19-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDXPKDBFOOQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379696
Record name 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
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Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62054-72-2
Record name 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
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Record name 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
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Record name 62054-72-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-nitro-4-(trifluoromethyl)aniline and morpholine.

    Reaction Conditions: The reaction is usually conducted in a suitable solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-[2-Amino-4-(trifluoromethyl)phenyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Development
One of the primary applications of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects, particularly in developing novel antibacterial agents. Research has shown that certain derivatives exhibit strong activity against Gram-positive bacteria, including methicillin-resistant strains .

Antiviral Properties
The compound has also been explored for its antiviral properties. For instance, it has been included in formulations aimed at regulating the phosphorylation of serine/arginine-rich proteins, which play a crucial role in viral replication processes . This suggests potential applications in antiviral drug development.

Organic Synthesis Applications

Synthesis of Diphenylthioethers
In organic chemistry, this compound serves as a precursor for synthesizing diphenylthioethers. This reaction is significant for creating compounds with applications in medicinal chemistry and materials science.

Suzuki-Coupling Reactions
The compound is also utilized in Suzuki-coupling reactions, which are essential for forming carbon-carbon bonds. This method allows for the preparation of various 2-trifluoromethyl aryl or heteroaryl derivatives, expanding the library of compounds available for further research and development.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications to its structure can influence biological activity. Studies indicate that variations in substituents on the morpholine ring or the aromatic system can lead to enhanced antibacterial or antiviral properties .

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro and trifluoromethyl groups may play a role in modulating the compound’s activity by affecting its electronic properties and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine vs. Thiomorpholine Derivatives

The replacement of oxygen in morpholine with sulfur yields thiomorpholine derivatives. For example:

  • 4-(4-Nitrophenyl)thiomorpholine (CAS: Unspecified) exhibits distinct solid-state interactions compared to its morpholine counterpart. The sulfur atom facilitates intermolecular C–H···O hydrogen bonds and aromatic stacking, leading to centrosymmetric dimer formation. In contrast, the morpholine analog (e.g., 4-(4-Nitrophenyl)morpholine, CAS 10389-51-2) lacks these interactions, resulting in a higher melting point (148–152°C) for the morpholine derivative due to tighter packing .
  • Lipophilicity : Thiomorpholine derivatives are more lipophilic due to sulfur’s polarizability, enhancing blood-brain barrier penetration in drug candidates. Conversely, morpholine derivatives are more hydrophilic, favoring solubility in aqueous environments .
Table 1: Key Properties of Morpholine and Thiomorpholine Derivatives
Compound Melting Point (°C) Lipophilicity (LogP) Key Interactions
4-(4-Nitrophenyl)morpholine 148–152 ~1.2 (estimated) Weak C–H···O, no stacking
4-(4-Nitrophenyl)thiomorpholine Not reported ~1.8 (estimated) C–H···O bonds, π-π stacking

Substituent Effects: Nitro and Trifluoromethyl Groups

A. Positional Isomerism
  • 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS 2689-39-6) replaces the trifluoromethyl group with fluorine.
  • 4-(4-(Trifluoromethyl)phenyl)morpholine (CAS Unspecified) lacks the nitro group, simplifying its reduction to aniline derivatives. This absence diminishes its utility in forming bioactive amines but increases stability under basic conditions .
B. Functional Group Impact
  • Nitro Group : Enhances electrophilicity, making the compound reactive in reduction reactions (e.g., to form anilines for drug coupling). Derivatives like 4-(4-Nitrophenyl)morpholine are precursors in antitumor agents .
  • Trifluoromethyl Group : Increases metabolic resistance and hydrophobicity, improving target binding in enzyme inhibitors. For example, 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine’s CF₃ group enhances affinity for hydrophobic enzyme pockets .

Ring System Variations

A. Piperazine Analogs
  • 2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol (CAS Unspecified) replaces morpholine with piperazine. Piperazine’s additional nitrogen increases basicity and conformational flexibility, improving solubility in polar solvents but reducing thermal stability .
B. Extended Chain Derivatives
  • 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine (CAS 850797-92-1) introduces an ethyl spacer, enhancing steric flexibility. This modification is advantageous in designing kinase inhibitors where longer linkers improve binding to allosteric sites .

Biological Activity

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, with the chemical formula C11_{11}H11_{11}F3_3N2_2O3_3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a morpholine ring substituted with a nitro group and a trifluoromethyl group on the phenyl moiety. This unique arrangement contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups, including this compound. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the efficacy of anticancer agents.

Table 1: Anticancer Activity Data

CompoundCell LineIC50_{50} (μM)Mechanism of Action
This compoundMCF-715.63Induction of apoptosis via p53 activation
DoxorubicinMCF-710.38Topoisomerase inhibition

The compound exhibited an IC50_{50} value of 15.63 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

The proposed mechanism involves the modulation of apoptotic pathways. Studies indicate that this compound may enhance the expression levels of pro-apoptotic factors such as p53, leading to increased caspase-3 activity and subsequent apoptosis in cancer cells .

Study on Anticancer Efficacy

In a controlled study, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The derivatives were tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The results demonstrated that modifications in the phenyl ring significantly affected biological activity, with some derivatives showing enhanced potency .

In Vivo Studies

In vivo studies further confirmed the efficacy of this compound in tumor-bearing mice models. The results indicated a reduction in tumor size and improved survival rates compared to control groups treated with vehicle solutions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using morpholine and halogenated nitroarenes. For example, analogous methods involve refluxing 4-chloronitrobenzene derivatives with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Base additives like K₂CO₃ or Cs₂CO₃ improve yields by deprotonating intermediates. Yield variations (e.g., 23–96%) depend on substituent electronic effects and steric hindrance . Characterization via 1^1H/13^13C NMR and crystallography confirms product identity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
  • Spectroscopy : 1^1H NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons; δ 3.6–4.0 ppm for morpholine protons) and FT-IR (C-F stretch at 1100–1200 cm⁻¹, NO₂ symmetric/asymmetric stretches at 1350–1550 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction to resolve nitro and trifluoromethyl group orientations .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification.
  • Storage : Keep in airtight containers at 2–8°C, away from reducing agents (risk of nitro group reduction).
  • Disposal : Follow EPA guidelines for nitroaromatic waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrophilicity : Fukui indices to identify reactive sites (e.g., nitro group as electron-withdrawing, morpholine as electron-donating).
  • Transition states : Simulate Pd/Ni-catalyzed amination or Suzuki-Miyaura coupling pathways. Compare with experimental data on analogous morpholine derivatives .
  • Solvent effects : COSMO-RS models to optimize reaction media polarity.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Conduct a systematic study:

  • Variable screening : Test solvents (DMF vs. 1-butanol), bases (K₂CO₃ vs. NaH), and temperatures (80°C vs. reflux).
  • Kinetic analysis : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.
  • Byproduct analysis : Use GC-MS to detect side products (e.g., dehalogenation or nitro reduction) .

Q. How does the trifluoromethyl group influence the compound’s solubility and crystallinity?

  • Methodological Answer :

  • Solubility : Measure partition coefficients (logP) in octanol/water. CF₃ groups enhance lipophilicity, reducing aqueous solubility.
  • Crystallinity : Perform DSC/TGA to assess melting points and thermal stability. Compare with non-fluorinated analogs (e.g., 4-nitrophenylmorpholine) .

Q. What mechanistic insights explain unexpected regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Isotopic labeling : Use 15^{15}N-labeled nitro groups to track electronic effects via 15^15N NMR.
  • Hammett analysis : Correlate substituent σ values with reaction rates to quantify electronic contributions.
  • X-ray crystallography : Resolve crystal packing effects that may sterically hinder certain positions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
Reactant of Route 2
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4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

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